3-Ethoxy-2,6-difluoro-DL-phenylalanine
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Overview
Description
3-Ethoxy-2,6-difluoro-DL-phenylalanine: is a synthetic derivative of phenylalanine, an essential amino acidThe molecular formula of this compound is C11H13F2NO3 , and it has a molecular weight of 245.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,6-difluoro-DL-phenylalanine typically involves the introduction of ethoxy and difluoro groups onto the phenylalanine backbone. One common method includes the following steps:
Starting Material: Phenylalanine is used as the starting material.
Ethoxylation: The phenyl ring is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Fluorination: The ethoxylated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,6-difluoro-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or difluoro positions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
3-Ethoxy-2,6-difluoro-DL-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-difluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The ethoxy and difluoro substituents can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter levels and enzyme activity .
Comparison with Similar Compounds
- 3-Ethoxy-2,6-difluorophenylalanine
- 3-Chloro-2,6-difluoro-DL-phenylalanine
- 3-Ethoxy-2,6-difluorophenylacetic acid
Comparison: 3-Ethoxy-2,6-difluoro-DL-phenylalanine is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUOGFHCCLUCBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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